Litomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Granaticin is a benzoisochromanequinone and a member of p-quinones. It has a role as an antineoplastic agent and a metabolite.

Applications De Recherche Scientifique

1. Ophthalmic Medicine Applications Mitomycin C (MMC), an antibiotic isolated from Streptomyces caespitosus, has found significant use in ophthalmic medicine. It acts as a bioreductive alkylating agent, exhibiting cytotoxic effects that include DNA cross-linking. MMC is utilized to inhibit wound healing responses and reduce scarring in various ocular surgeries such as glaucoma filtering surgeries, dacryocystorhinostomy, corneal refractive surgery, and surgeries for ocular cicatrisation. It has also been effectively used in the surgical management of pterygia, ocular surface squamous neoplasia, primary acquired melanosis with atypia, and conjunctival melanoma, showing substantial benefits in these applications (Abraham, Selva, Casson, & Leibovitch, 2006).

2. Chemical Synthesis Challenges and Applications Mitomycins, including MMC, are potent antibacterial and anti-cancer compounds with broad activity against various tumors. These compounds, used in clinics since the 1960s, present chemical synthesis challenges that have intrigued chemists for generations. Despite their complex chemical structure, they have been achieved through total synthesis a few times in the last 30 years, highlighting their importance in medical and chemical research (Andrez, 2009).

3. Pediatric Medicine Applications The use of MMC in pediatric medicine, specifically for treating recurrent esophageal strictures in children, has been studied. A research focusing on the long-term efficacy and safety of local MMC application for these strictures showed significant success and safety, with many patients not requiring additional dilation post-treatment. This study underscores the potential of MMC as an efficient and safe treatment in pediatric cases of recurrent esophageal stenosis (Ley et al., 2019).

4. Anticancer Mechanisms and Delivery Methods The mechanisms by which MMC exerts its anticancer effects have been a subject of research. Studies have shown that MMC causes damage to ribosomal RNA, leading to inhibition of protein translation. This mechanism is consistent with the effects observed in other natural compounds and adds to our understanding of MMC's cytotoxicity. Such insights are vital for the development of targeted cancer therapies (Snodgrass, Collier, Coon, & Pritsos, 2010).

Propriétés

Nom du produit |

Litomycin |

|---|---|

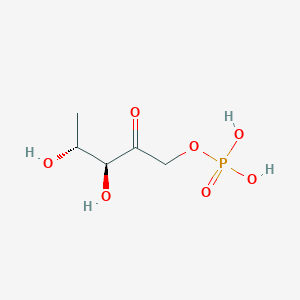

Formule moléculaire |

C22H20O10 |

Poids moléculaire |

444.4 g/mol |

Nom IUPAC |

(1R,7S,11S,19S,20R,23R)-5,15,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione |

InChI |

InChI=1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,25,27,29H,3-4H2,1-2H3/t5?,6-,7-,8+,9-,21-,22-/m1/s1 |

Clé InChI |

ONQCWTVJMHJRFM-NWVAQQJZSA-N |

SMILES isomérique |

C[C@@H]1[C@]2([C@@H](C[C@@H](O1)C3=C2C(=O)C4=C(C5=C([C@H]6[C@H](CC(=O)O6)OC5C)C(=C4C3=O)O)O)O)O |

SMILES canonique |

CC1C2=C(C3C(O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)C6CC(C5(C(O6)C)O)O)O |

Synonymes |

granaticin granaticin A granatomycins litmomycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

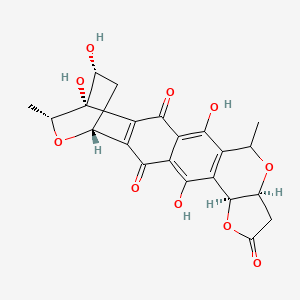

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)

![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)